(2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one
Description
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(2R,5S)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m1/s1 |
InChI Key |
ZGOVTGCSMYXJFQ-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](CO1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Piperidine-Morpholine Intermediates and Reductive Amination (WO2021059220A1, TW202126644A)
This approach, described in recent patents, involves a multi-step synthesis:
Step 1: Reductive amination of 4-chlorobenzyl-substituted ketones with N-(tert-butoxycarbonyl)-4-piperidone to form tert-butyl 4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidine-1-carboxylate (Formula 4). Sodium cyanoborohydride is used as a reducing agent with zinc chloride as an additive in methanol at ambient temperature.
Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group using hydrogen chloride in ethyl acetate yields (2S,5S)-5-(4-chlorobenzyl)-2-methyl-4-(piperidin-4-yl)morpholine dihydrochloride (Formula 5).
Step 3: Reaction of Formula 5 with dimethyl N-cyanodithioiminocarbonate in acetonitrile in the presence of potassium carbonate forms an intermediate (likely (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate).
Step 4: Treatment with hydrazine monohydrate and reflux leads to ring closure and formation of the target compound. The crude product is purified by silica gel column chromatography and precipitation.
This method emphasizes scalability and pharmaceutical suitability by avoiding excessive chromatographic steps and controlling residual hydrazine, a carcinogen. The process is stereoselective, yielding the (2S,5S) isomer, which corresponds to the desired stereochemistry when considering the morpholine ring configuration.
Morpholin-3-one Ring Formation via Oxazolidinone Intermediates (RU2383540C2)
Another synthetic route involves:
Starting from 4-(4-aminophenyl)-3-morpholinone and 5-chlorothiophene-2-carbonyl chloride.
Formation of intermediates such as 2-((2R)-2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenyl]amino)propyl derivatives.
Reaction with phosgene or phosgene equivalents to form 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.
Subsequent recrystallization yields the morpholinone derivative.
This method uses oxazolidinone intermediates to control stereochemistry and ring closure. Solvents include ethers, alcohols, ketones, or water with inorganic bases.
Synthesis via Chiral Amines and Cyclization (Journal Article, Sci-Hub PDF)
A reported laboratory synthesis involves:
Starting from chiral amine precursors and 4-chlorobenzyl derivatives.
Use of tetrahydrofuran (THF) as solvent.
Sodium-based reagents to facilitate ring closure to morpholin-3-one.
Purification by chromatography.
This method is suitable for small-scale synthesis and research purposes, emphasizing stereochemical purity.
Comparative Data Table of Preparation Methods
| Method Source | Key Steps | Stereochemistry Control | Purification Techniques | Scale Suitability | Notes |
|---|---|---|---|---|---|
| WO2021059220A1 / TW202126644A | Reductive amination → Boc deprotection → thioimidate formation → hydrazine cyclization | Use of chiral starting materials; stereoselective reductive amination | Column chromatography, precipitation | Suitable for industrial scale | Avoids multiple chromatographies; controls carcinogenic hydrazine residues |
| RU2383540C2 | Oxazolidinone intermediate formation → phosgene cyclization → recrystallization | Stereocontrol via oxazolidinone intermediates | Recrystallization | Moderate scale | Uses phosgene; solvent choice critical |
| Academic synthesis (Sci-Hub) | Chiral amine + 4-chlorobenzyl derivative → THF solvent → sodium reagents → chromatography | Chiral precursors; lab-scale stereocontrol | Chromatography | Small scale | Suitable for research; less scalable |
Detailed Research Findings and Notes
Stereochemistry: The (2R,5S) configuration is critical for biological activity. Methods rely on chiral starting materials or stereoselective steps such as reductive amination or oxazolidinone intermediates.
Reagents: Sodium cyanoborohydride and zinc chloride are effective for reductive amination under mild conditions. Phosgene or equivalents are used for ring closure but require careful handling.
Purification: Industrial methods aim to minimize chromatographic steps due to cost and scalability. Precipitation and recrystallization are preferred.
Safety: Hydrazine use is carefully controlled due to its carcinogenicity. Residual hydrazine levels must be monitored in final products.
Solvents: Methanol, acetonitrile, ethyl acetate, THF, and acetone are commonly used, chosen based on solubility and reaction compatibility.
Yields: Patent RU2383540C2 reports yields up to 98.7% for intermediate crude products before purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Morpholinone and Oxazolidinone Families
The compound is compared to morpholinones and oxazolidinones with overlapping substituents or pharmacophores. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Ring System Differences
- Morpholinone vs. Oxazolidinones (e.g., 496031-57-3) are established antimicrobial agents (e.g., linezolid), whereas morpholinones are less explored but show promise in CNS targets .
Substituent Effects
Halogenated Groups :
- The 4-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.8 estimated), similar to the bis(4-chlorophenyl) groups in 1MQ (logP ~5.2). This may enhance blood-brain barrier penetration but reduce solubility .
- Fluorine in 496031-57-3 improves metabolic stability and bioavailability via reduced CYP450 interactions .
Morpholinyl vs. Benzyl Groups :
Stereochemical Impact
- The (2R,5S) configuration in the target compound contrasts with the (2S,5R,6S) stereochemistry in 1MQ, which may lead to divergent biological activities. For example, enantiomers of oxazolidinones often exhibit varying antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
